molecular formula C17H16O5 B561852 3,9-Dihydroeucomin CAS No. 887375-68-0

3,9-Dihydroeucomin

Cat. No.: B561852
CAS No.: 887375-68-0
M. Wt: 300.31
InChI Key: IERGURVELWCYAW-LLVKDONJSA-N
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Description

Chemical Reactions Analysis

3,9-Dihydroeucomin undergoes several types of chemical reactions:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkyl groups.

    Acylation and Deacylation: These reactions involve the addition or removal of acyl groups, respectively.

Mechanism of Action

The mechanism of action of 3,9-Dihydroeucomin involves its interaction with bitter taste receptors (TAS2Rs) located in the taste buds. It has been shown to decrease the sensory bitterness of compounds like quinine by interacting with TAS2R14 . This interaction reduces the cellular bitter response, making the compound effective in masking bitter tastes.

Comparison with Similar Compounds

3,9-Dihydroeucomin is unique among homoisoflavanones due to its potent bitter-masking properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGURVELWCYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?

A: this compound is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.

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